
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 belongs to the family of synthetic opioids known as the benzamide opioids. It has gained popularity in recent years as a recreational drug due to its potency and availability on the internet. However, it is important to note that U-47700 has not been approved for human use by any regulatory agency.
作用機序
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide works by binding to the mu-opioid receptor and activating it. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's euphoric effects. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide also has analgesic effects due to its activation of the mu-opioid receptor.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been shown to produce a range of biochemical and physiological effects. These include pain relief, sedation, euphoria, respiratory depression, and decreased gastrointestinal motility. It has also been shown to have a high potential for abuse and dependence.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new opioid medications. However, its potential for abuse and dependence can make it difficult to use in certain experiments. Additionally, 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has not been approved for human use, which limits its potential applications.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. One area of interest is the development of new opioid medications that are safer and less addictive than traditional opioids. 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide could be used as a starting point for the development of these medications. Another area of interest is the study of the long-term effects of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use on the brain and other organs. This could help to better understand the risks associated with 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide use and inform public health policies. Finally, there is a need for more research on the potential therapeutic uses of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide, such as for the treatment of pain or addiction.
合成法
The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methylbutyryl chloride to yield 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide. The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide is relatively simple and can be accomplished using standard laboratory equipment.
科学的研究の応用
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide a useful tool for studying the opioid system and developing new opioid medications.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-13-4-5-15(3)18(11-13)21-19(22)12-14(2)10-16-6-8-17(20)9-7-16/h4-9,11,14H,10,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGRJCBWOBCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

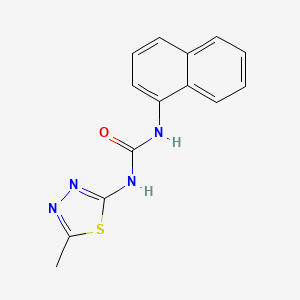
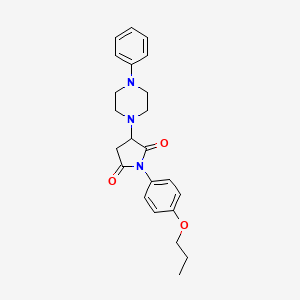
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)
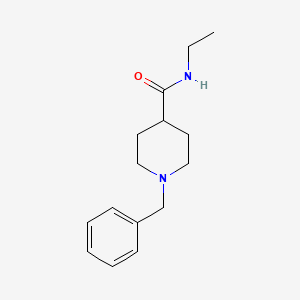



![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
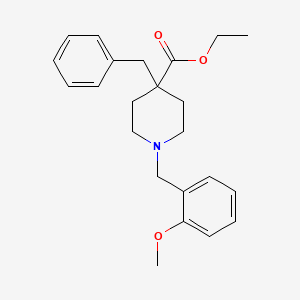
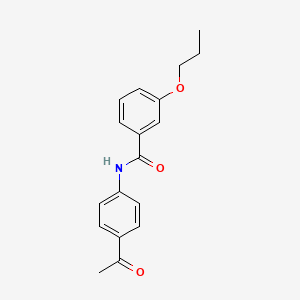

![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)